SBP-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

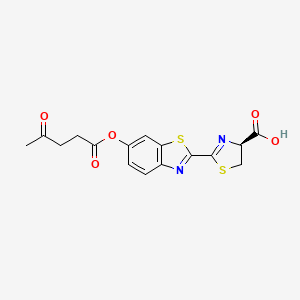

Molecular Formula |

C16H14N2O5S2 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C16H14N2O5S2/c1-8(19)2-5-13(20)23-9-3-4-10-12(6-9)25-15(17-10)14-18-11(7-24-14)16(21)22/h3-4,6,11H,2,5,7H2,1H3,(H,21,22)/t11-/m1/s1 |

InChI Key |

LTRSNTAZJUGRHL-LLVKDONJSA-N |

Isomeric SMILES |

CC(=O)CCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |

Canonical SMILES |

CC(=O)CCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of SBP-1 in Caenorhabditis elegans Lipid Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors are master regulators of lipid homeostasis in metazoans. In the nematode Caenorhabditis elegans, the single SREBP ortholog, SBP-1 (Y47D3B.7), plays a functionally conserved and critical role in controlling the synthesis, storage, and composition of fats. Dysregulation of this compound activity is linked to profound changes in fat accumulation, growth, and stress responses, making it a valuable model for studying metabolic diseases. This technical guide provides an in-depth examination of this compound's function, its regulatory networks, the phenotypic consequences of its modulation, and the experimental methodologies used to elucidate its role in lipid metabolism.

Core Function of this compound in Lipid Homeostasis

This compound is a key transcription factor that maintains normal fat levels in C. elegans.[1] It is the homolog of the mammalian SREBP-1c, which is a primary regulator of fatty acid synthesis and storage.[2][3] this compound is strongly expressed in the intestine, the primary site of fat metabolism in the nematode, where it orchestrates the expression of a suite of genes involved in the production of fatty acids.[2][3][4]

Upon activation, this compound promotes the synthesis of monounsaturated and polyunsaturated fatty acids. Its activity is essential for converting saturated fatty acids (SFAs) into unsaturated fatty acids (UFAs), a crucial step for maintaining membrane fluidity and synthesizing complex lipids.[5] The central role of this compound is highlighted by the severe phenotypes observed upon its depletion, which include a marked reduction in fat storage, altered fatty acid composition, delayed growth, and decreased fecundity.[2][6]

Regulatory and Signaling Pathways Involving this compound

The activity of this compound is tightly controlled by a complex network of upstream signals and co-regulatory factors, ensuring that lipid metabolism is appropriately coupled to nutrient availability and environmental conditions.

Upstream Activation and Regulation

Several key factors and conditions have been identified as activators of this compound:

-

Nutrient Availability (Glucose): High-glucose diets lead to a significant increase in this compound protein levels and subsequent fat accumulation.[2][5] This suggests this compound is a critical mediator of diet-induced obesity in this model organism.

-

Hypoxia: Extended oxygen deprivation activates this compound, leading to increased fat accumulation.[4][7] This links this compound to cellular stress responses and highlights its role in metabolic adaptation to low-oxygen environments.

-

MDT-15 (Mediator Complex Subunit): MDT-15 is a transcriptional co-activator that is essential for this compound activity.[2] It acts upstream of this compound, particularly in the intestine, to regulate responses to environmental stressors like simulated microgravity.[8] The this compound/MDT-15 complex is crucial for activating lipogenic gene expression.[5]

-

MXL-3: The transcription factor MXL-3, a Myc-family member, positively regulates the expression of this compound in response to high-glucose conditions.[9][10] The MXL-3/SBP-1 axis is a key pathway for glucose-dependent fat accumulation.[9]

-

Phosphatidylcholine (PC) Feedback Loop: this compound activity is regulated by a feedback mechanism involving PC, a key membrane phospholipid. This compound controls the expression of genes in the one-carbon cycle, which produces the methyl donor S-adenosylmethionine (SAMe) required for PC synthesis.[11] Low levels of PC feedback to activate this compound processing, thereby increasing this compound-dependent gene expression and lipogenesis.[11]

References

- 1. uniprot.org [uniprot.org]

- 2. Fat accumulation in Caenorhabditis elegans is mediated by SREBP homolog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fat accumulation in Caenorhabditis elegans is mediated by SREBP homolog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SREBP and MDT-15 protect C. elegans from glucose-induced accelerated aging by preventing accumulation of saturated fat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fat synthesis and adiposity regulation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Essential role of this compound activation in oxygen deprivation induced lipid accumulation and increase in body width/length ratio in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid metabolic sensors of MDT-15 and this compound regulated the response to simulated microgravity in the intestine of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The MXL-3/SBP-1 Axis Is Responsible for Glucose-Dependent Fat Accumulation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A conserved SREBP-1/phosphatidylcholine feedback circuit regulates lipogenesis in metazoans - PMC [pmc.ncbi.nlm.nih.gov]

The SBP-1/SREBP-1 Signaling Pathway: A Core Regulator in Metabolic Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sterol Regulatory Element-Binding Protein 1 (SREBP-1), also known as SBP-1, is a master transcriptional regulator pivotal to lipid homeostasis. It orchestrates the expression of a wide array of genes involved in fatty acid and triglyceride synthesis. Dysregulation of the SREBP-1 signaling pathway is a key contributor to the pathogenesis of prevalent metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. This technical guide provides a comprehensive overview of the core SREBP-1 signaling cascade, its upstream regulatory networks, and its downstream effector genes. We present detailed experimental protocols for investigating this pathway and summarize key quantitative data from seminal studies. Furthermore, this guide offers visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development seeking to target this critical metabolic node.

The Core SREBP-1 Signaling Pathway

SREBP-1 is synthesized as an inactive precursor protein anchored to the endoplasmic reticulum (ER) membrane. Its activation is a tightly regulated multi-step process involving intracellular transport and proteolytic cleavage. The two major isoforms of SREBP-1, SREBP-1a and SREBP-1c, are produced from a single gene (SREBF1) through the use of alternative promoters. SREBP-1c is the predominant isoform in the liver and plays a crucial role in insulin-mediated lipogenesis.[1][2][3]

The activation cascade is initiated by the transport of the SREBP-1 precursor from the ER to the Golgi apparatus. This transport is chaperoned by the SREBP Cleavage-Activating Protein (SCAP). In the Golgi, the precursor undergoes sequential proteolytic cleavage by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[1][4][5] This two-step cleavage releases the mature, transcriptionally active N-terminal fragment of SREBP-1 (nSREBP-1). The nSREBP-1 then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, thereby activating their transcription.[1][4]

References

- 1. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Characterization of Human Selenium-Binding Protein 1 (SBP1)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Selenium-Binding Protein 1 (SBP1) is a highly conserved protein implicated in a variety of fundamental physiological processes, including redox modulation, protein degradation, and the metabolism of sulfur-containing molecules.[1][2] Initially discovered through its ability to covalently bind selenium, SBP1's functions are now known to extend to enzymatic activities, such as its role as a methanethiol oxidase.[1][3][4][5] Its expression is frequently dysregulated in numerous human diseases, most notably being reduced in many cancer types, where low levels often correlate with poor clinical outcomes.[1][2][6] This guide provides a comprehensive overview of the discovery, molecular characterization, and functional roles of human SBP1. It includes detailed summaries of its key characteristics, its involvement in signaling pathways, and validated experimental protocols for its study, serving as a critical resource for researchers investigating its biological significance and therapeutic potential.

Discovery and Core Characteristics

SBP1 was first identified in 1989 in mouse liver cytosols through experiments using 75Se labelling to isolate selenium-associated proteins.[1][7][8] These studies revealed a 56 kDa protein that covalently bound selenium.[1][7][8] The full-length human SBP1 cDNA was subsequently cloned and described in 1997.[1][6][8] Human SBP1 is a highly conserved protein, sharing 86% homology with its murine counterpart, which suggests a conservation of its fundamental cellular functions across species.[1]

Gene and Protein Profile

The human SBP1 gene, SELENBP1, is located on chromosome 1.[6] It encodes a protein with multiple isoforms identified, including native and phosphorylated forms.[9] The core characteristics are summarized below.

| Feature | Description | Reference |

| Gene Symbol | SELENBP1 | [10] |

| Full Name | Selenium Binding Protein 1 | [10] |

| Aliases | hSP56, SBP56, Methanethiol Oxidase (MTO) | [1][10] |

| Chromosomal Location | 1q21-22 | [6] |

| Protein Length | 472 amino acids | [1][6][7] |

| cDNA Length | 1668 base pairs | [1][8] |

| Apparent Molecular Weight | ~56 kDa | [1] |

| Isoforms | Native and phosphorylated forms identified in 2-D gels. | [9] |

| Tissue Expression | Abundantly expressed in liver, lung, prostate, colon, and pancreas; moderately in spleen, heart, and ovary; barely detectable in thymus, testis, and peripheral blood leukocytes. | [1][8] |

Molecular Function and Biological Roles

SBP1 is a multifunctional protein involved in diverse cellular processes. Its functions range from enzymatic catalysis to the modulation of protein stability and cellular redox balance.

Enzymatic Activity: Methanethiol Oxidase

A key enzymatic function of SBP1 was recently identified as a methanethiol oxidase (MTO).[3][4][5][10] In this role, it catalyzes the oxidation of methanethiol (MT), a sulfur-containing compound, into formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂).[3][4] This activity is crucial for detoxifying MT and producing signaling molecules like H₂S and H₂O₂.[3][4]

Redox Modulation

SBP1 plays a role in modulating the cellular redox state.[1] The protein sequence contains two Cys-X-X-Cys motifs, which are characteristic features of proteins involved in redox regulation.[1] Furthermore, SBP1 has a reciprocal regulatory relationship with Glutathione Peroxidase 1 (GPX1), a key enzyme in detoxifying hydrogen and lipid peroxides.[1] Overexpression of SBP1 can inhibit GPX1 activity, while expressing GPX1 can lead to a decrease in SBP1 mRNA and protein levels, highlighting a complex interplay in maintaining cellular redox homeostasis.[1]

Protein Degradation and Transport

SBP1 is implicated in pathways related to protein degradation.[1] It physically interacts with the von Hippel-Lindau protein-interacting deubiquitinating enzyme 1 (VDU1), a component of the proteasomal degradation pathway.[1][6] This interaction is selenium-dependent, as the dissociation of selenium from SBP1 completely blocks its binding to VDU1.[1] This suggests SBP1 may function in ubiquitination/deubiquitination-mediated protein degradation.[1] SBP1 may also be involved in intra-Golgi protein transport.[5][6]

Key Signaling Interactions and Pathways

SBP1 functions by interacting with a network of other proteins to influence cellular signaling. The following diagrams illustrate key characterized interactions and their functional consequences.

SBP1 Identification and Characterization Workflow

A typical experimental workflow for identifying and characterizing SBP1 from tissue samples involves proteomic techniques. The process begins with protein separation, followed by mass spectrometry for identification and subsequent validation with antibody-based methods.

Caption: Experimental workflow for the identification and validation of SBP1.

SBP1-VDU1 Interaction in Protein Degradation

SBP1's interaction with VDU1 links it to the cellular machinery for protein turnover. This binding is notably dependent on the presence of selenium, highlighting the element's importance for SBP1's function in this pathway.

Caption: Selenium-dependent interaction of SBP1 with VDU1.

Reciprocal Regulation of SBP1 and GPX1

SBP1 and GPX1 exhibit a negative feedback relationship, suggesting a coordinated role in managing cellular oxidative stress. The expression level of one protein inversely affects the activity or expression of the other.

Caption: Reciprocal inhibitory relationship between SBP1 and GPX1.

SBP1-TXN Pathway in Thyroid Cancer

In the context of thyroid cancer, SBP1 has been shown to promote tumorigenesis by positively regulating Thioredoxin (TXN), which in turn suppresses the Sodium/Iodide Symporter (NIS), a key protein for thyroid function and differentiation.[11]

Caption: SBP1 promotes thyroid tumorigenesis via the TXN/NIS pathway.[11]

SBP1 in Human Cancer

A significant body of research highlights the role of SBP1 in cancer.[1] A recurring observation is the downregulation of SBP1 expression in various tumor types compared to corresponding normal tissues.[1][6] This reduction is often associated with increased proliferation and poor clinical prognosis, suggesting a tumor-suppressive role.[1][6]

Quantitative Data in Lung Adenocarcinoma

Studies using quantitative 2-D PAGE analysis have provided specific data on SBP1 protein levels in cancer. In lung adenocarcinomas, the levels of an acidic isoform of SBP1 were significantly decreased compared to normal lung tissue.[9]

| Protein/Ratio Analyzed | Lung Adenocarcinoma (n=76) | Normal Lung (n=9) | P-value | Conclusion |

| Acidic SBP1 (spot 457) | Mean level decreased | Higher mean level | p = 0.02 | Significantly decreased in tumors.[9] |

| Ratio (spot 457/460) | Mean ratio decreased | Higher mean ratio | p = 0.01 | Significantly decreased in tumors.[9] |

| Native SBP1 (spot 460) | Not significantly different | Not significantly different | NS | No significant change.[9] |

| Total SBP1 (457+460) | Not significantly different | Not significantly different | NS | No significant change.[9] |

Furthermore, a significant negative correlation was found between SBP1 protein staining and the proliferation marker Ki-67 in lung adenocarcinomas (r = -0.97, p = 0.002), indicating that SBP1 expression is lower in highly proliferating tumors.[9]

Methodologies for SBP1 Characterization

The study of SBP1 relies on a combination of proteomic, immunochemical, and molecular biology techniques. Below are detailed protocols for key experiments.

Protocol: Immunoprecipitation (IP) for SBP1 Interaction Studies

This protocol is designed to isolate SBP1 and its binding partners from a cell lysate.

1. Cell Lysate Preparation: a. Harvest approximately 1x10⁷ cells by centrifugation (e.g., 400 x g for 10 minutes).[12] b. Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS). c. Resuspend the pellet in 1 mL of ice-cold IP Lysis Buffer (e.g., 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40) supplemented with a protease inhibitor cocktail.[12] d. Incubate on ice for 30 minutes with periodic vortexing.[13] e. Clarify the lysate by centrifugation at >12,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

2. Pre-clearing the Lysate: a. Add 20-25 µL of Protein A/G agarose bead slurry to ~500 µL of the clarified lysate.[14] b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[14] c. Pellet the beads by centrifugation (e.g., 200 x g for 5 minutes) and carefully transfer the supernatant (pre-cleared lysate) to a new tube.[15]

3. Immunoprecipitation: a. Add 2-10 µg of anti-SBP1 primary antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype-matched IgG.[15] b. Incubate on a rotator for 3 hours to overnight at 4°C. c. Add 50 µL of fresh Protein A/G bead slurry to each reaction.[12] d. Incubate on a rotator for an additional 1-3 hours at 4°C to capture the antibody-antigen complexes.[15]

4. Washing and Elution: a. Pellet the beads by centrifugation (200 x g for 5 minutes) and discard the supernatant.[15] b. Wash the beads three to five times with 500 µL of cold IP Lysis Buffer. After each wash, pellet the beads and completely remove the supernatant.[12][15] c. After the final wash, add 40-50 µL of 1X Laemmli sample buffer to the bead pellet.[15] d. Boil the samples at 95-100°C for 5-10 minutes to dissociate the complexes from the beads.[12] e. Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins for analysis by Western blotting or mass spectrometry.

Protocol: Mass Spectrometry (MS) for SBP1 Identification

This protocol outlines the steps for identifying SBP1 from a protein band excised from a polyacrylamide gel.

1. In-Gel Digestion: a. Excise the protein spot of interest (e.g., ~56 kDa) from a Coomassie-stained SDS-PAGE gel. b. Destain the gel piece with a solution of 50% acetonitrile (ACN) and 50 mM ammonium bicarbonate until clear. c. Dehydrate the gel piece with 100% ACN. d. Reduce the proteins with 10 mM DTT in 100 mM ammonium bicarbonate for 1 hour at 56°C. e. Alkylate the proteins with 55 mM iodoacetamide in 100 mM ammonium bicarbonate for 45 minutes in the dark. f. Wash the gel piece with ammonium bicarbonate and dehydrate again with ACN. g. Rehydrate the gel piece in a minimal volume of sequencing-grade trypsin solution (e.g., 10-20 ng/µL) and incubate overnight at 37°C.

2. Peptide Extraction and Preparation: a. Extract the peptides from the gel piece using a series of ACN and 5% formic acid washes. b. Pool the extracts and dry them completely in a vacuum centrifuge. c. Reconstitute the dried peptides in a small volume of MS-grade solvent (e.g., 0.1% formic acid in water) for analysis.

3. LC-MS/MS Analysis: a. Inject the peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., ESI-MS/MS). b. Peptides are separated on a reversed-phase column using a gradient of increasing ACN concentration. c. The mass spectrometer acquires MS1 scans to measure the mass-to-charge ratio (m/z) of eluting peptides, followed by MS2 scans where selected peptides are fragmented to determine their amino acid sequence.

4. Data Analysis: a. Process the raw MS/MS data using a database search algorithm (e.g., Mascot, Sequest). b. Search the fragmentation spectra against a human protein database (e.g., UniProt/Swiss-Prot).[5] c. Identify SBP1 based on matched peptides, sequence coverage, and statistical scores.[9]

Protocol: Cellular Localization by Immunofluorescence

This protocol describes how to visualize the subcellular location of SBP1 within cultured cells.

1. Cell Preparation: a. Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish. b. Wash the cells gently with PBS.

2. Fixation and Permeabilization: a. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cell membranes by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This allows antibodies to access intracellular antigens.

3. Blocking and Antibody Incubation: a. Wash the cells three times with PBS. b. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature. c. Dilute the primary anti-SBP1 antibody in the blocking buffer to its optimal concentration. d. Aspirate the blocking buffer and incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

4. Secondary Antibody Incubation and Mounting: a. Wash the cells three times with PBS. b. Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) in blocking buffer. Protect from light. c. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark. d. (Optional) Counterstain nuclei by incubating with a DNA dye like DAPI for 5 minutes. e. Wash the cells three times with PBS. f. Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.

5. Imaging: a. Visualize the cells using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophore and DAPI. The resulting image will show the location of SBP1 within the cell.

References

- 1. Selenium-Binding Protein 1 in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selenium-Binding Protein 1 in Human Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selenium-Binding Protein 1 (SBP1): A New Putative Player of Stress Sensing in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Selenium-binding protein 1 as a tumor suppressor and a prognostic indicator of clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selenium-Binding Protein 1 (SBP1): A New Putative Player of Stress Sensing in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. genecards.org [genecards.org]

- 11. SBP1 promotes tumorigenesis of thyroid cancer through TXN/NIS pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

- 13. protocols.io [protocols.io]

- 14. neb.com [neb.com]

- 15. www2.nau.edu [www2.nau.edu]

The Role of Selenium-Binding Protein 1 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium-Binding Protein 1 (SELENBP1) is a ubiquitously expressed protein that has garnered significant attention for its putative role as a tumor suppressor. Accumulating evidence indicates a frequent downregulation of SELENBP1 expression across a spectrum of human malignancies, which often correlates with poor prognosis and advanced disease stages. This technical guide provides a comprehensive overview of the current understanding of SELENBP1's role in cancer progression, detailing its involvement in key cellular processes and signaling pathways. We present a compilation of quantitative data on SELENBP1 expression, detailed experimental protocols for its study, and visual representations of its molecular interactions and regulatory networks. This document aims to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development, facilitating further investigation into SELENBP1 as a potential biomarker and therapeutic target.

Introduction

Selenium, an essential trace element, is known for its cancer-preventive properties, which are mediated in part by a class of proteins known as selenoproteins and selenium-binding proteins. Among these, Selenium-Binding Protein 1 (SELENBP1) has emerged as a key player in carcinogenesis.[1] Encoded by the SELENBP1 gene, this protein is involved in a variety of cellular functions, including the regulation of cell growth, migration, and apoptosis.[2][3] Numerous studies have documented the diminished expression of SELENBP1 in various cancers, including but not limited to lung, breast, colorectal, gastric, ovarian, and prostate cancers.[4][5][6][7] This downregulation is often associated with tumor progression, metastasis, and resistance to therapy, highlighting its clinical significance.[8][9] This guide will delve into the molecular mechanisms underlying the tumor-suppressive functions of SELENBP1, the signaling pathways it modulates, and the experimental approaches used to elucidate its role in cancer.

Quantitative Data on SELENBP1 Expression in Cancer

The downregulation of SELENBP1 is a recurrent observation in many cancer types. Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO), has consistently shown lower SELENBP1 mRNA and protein levels in tumor tissues compared to their normal counterparts.[3][10][11] Furthermore, reduced SELENBP1 expression has been demonstrated to be an independent prognostic factor for poor survival in several cancers.[5][8]

Table 1: SELENBP1 Expression in Various Cancers and its Correlation with Clinicopathological Features

| Cancer Type | Expression Status in Tumor vs. Normal Tissue | Correlation with Poor Prognosis/Advanced Stage | Reference(s) |

| Lung Cancer (NSCLC) | Significantly decreased in NSCLC tissues. | Associated with higher lymph node metastasis and lower overall survival. | [2][7] |

| Breast Cancer | Reduced compared to normal breast tissue. | Low expression in ER+ patients is significantly associated with poor survival and advancing clinical stages. | [4][9] |

| Colorectal Cancer (CRC) | Significantly decreased in CRC tissues. | High expression is an independent predictor of favorable prognosis. Decreased in metastatic vs. primary CRCs. | [3][10] |

| Gastric Cancer | Significantly decreased. | Correlated with differentiation, TNM stage, and lymph node metastasis. Associated with a poor survival rate. | [6][7] |

| Oral Squamous Cell Carcinoma (OSCC) | Downregulated. | Positively correlated with a poor prognosis. | [7] |

| Bladder Cancer | Frequently downregulated. | Significantly correlates with tumor progression and unfavorable prognosis. | [12] |

| Renal Cell Carcinoma (RCC) | Significantly lower in tumor tissues. | Independent predictor of cancer-specific death. | [5] |

| Nasopharyngeal Carcinoma (NPC) | Low expression. | Associated with poor overall survival, tumor recurrence-free survival, and tumor metastasis-free survival. | [8] |

Key Signaling Pathways Involving SELENBP1

SELENBP1 exerts its tumor-suppressive effects by modulating several critical signaling pathways that govern cell proliferation, survival, and stress responses.

PI3K/AKT/mTOR Pathway

In non-small cell lung cancer (NSCLC), overexpression of SELENBP1 has been shown to inhibit malignant characteristics by inactivating the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

KEAP1-NRF2 Signaling Pathway

SELENBP1 has been identified as a regulator of the KEAP1-NRF2 pathway, which is a critical cellular defense mechanism against oxidative and electrophilic stress.[13] Under normal conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and proteasomal degradation. In response to stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. In some cancer contexts, SELENBP1 can promote NRF2 degradation, thereby sensitizing cancer cells to chemotherapy.

p53-Independent Induction of p21

In bladder cancer, SELENBP1 has been shown to transcriptionally activate the cyclin-dependent kinase inhibitor p21 in a p53-independent manner.[14][15] This induction of p21 is crucial for SELENBP1-mediated cell cycle arrest at the G0/G1 phase.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the function of SELENBP1 in cancer research.

Analysis of SELENBP1 Expression

4.1.1. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify SELENBP1 mRNA expression levels in tissues and cells.

-

Procedure:

-

Total RNA is extracted from samples using a suitable kit (e.g., RNeasy Purification Kit).[16]

-

RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA is synthesized from the total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.[16][17]

-

qRT-PCR is performed using a real-time PCR system with SELENBP1-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

-

A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

-

Relative quantification is typically calculated using the 2-ΔΔCT method.[18]

-

4.1.2. Western Blotting

-

Objective: To detect and quantify SELENBP1 protein levels.

-

Procedure:

-

Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[19][20]

-

Protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).[20]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[21][22]

-

The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[21]

-

The membrane is incubated with a primary antibody specific for SELENBP1.[14][23][24]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[19]

-

A loading control protein (e.g., GAPDH, β-actin) is used to ensure equal protein loading.[12]

-

4.1.3. Immunohistochemistry (IHC)

-

Objective: To examine the expression and localization of SELENBP1 protein in tissue sections.

-

Procedure:

-

Paraffin-embedded tissue sections are deparaffinized and rehydrated.[25]

-

Antigen retrieval is performed to unmask the antigenic epitopes, often using heat-induced methods with a citrate or EDTA buffer.[25][26]

-

Endogenous peroxidase activity is blocked with hydrogen peroxide.[25]

-

Sections are incubated with a blocking solution (e.g., normal serum) to reduce non-specific binding.[27]

-

Sections are incubated with a primary antibody against SELENBP1.[26][28]

-

A secondary antibody, often biotinylated or polymer-based, is applied, followed by an enzyme conjugate (e.g., streptavidin-HRP).[29]

-

The signal is developed using a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.[27]

-

Sections are counterstained (e.g., with hematoxylin) and mounted.[25]

-

Staining intensity and distribution are evaluated microscopically.

-

Functional Assays

4.2.1. Cell Proliferation, Migration, and Invasion Assays

-

Objective: To assess the effect of SELENBP1 on cancer cell proliferation, migration, and invasion.

-

Methods:

-

Proliferation: CCK-8 or MTS assays, EdU incorporation assays, and colony formation assays.[3]

-

Migration: Wound healing (scratch) assays and Transwell migration assays (without Matrigel).[3][30][31][32]

-

Invasion: Transwell invasion assays where the insert is coated with a basement membrane matrix (e.g., Matrigel).[3][32][33]

-

4.2.2. Apoptosis Assays

-

Objective: To determine if SELENBP1 induces apoptosis.

-

Methods:

Gene Manipulation Techniques

4.3.1. SELENBP1 Overexpression

-

Objective: To study the effects of restoring SELENBP1 expression in cancer cells.

-

Procedure:

-

The full-length coding sequence of SELENBP1 is cloned into an expression vector (e.g., pcDNA3.1).

-

The expression plasmid is transfected into cancer cells with low endogenous SELENBP1 expression using a suitable transfection reagent (e.g., Lipofectamine).

-

Overexpression is confirmed by qRT-PCR and Western blotting.

-

Stable cell lines can be generated by selecting transfected cells with an appropriate antibiotic.

-

4.3.2. SELENBP1 Knockdown

-

Objective: To investigate the consequences of reduced SELENBP1 expression.

-

Methods:

-

Procedure (shRNA):

-

Design and clone shRNA sequences targeting SELENBP1 into a suitable vector.

-

Produce lentiviral or retroviral particles by co-transfecting the shRNA plasmid with packaging plasmids into a packaging cell line (e.g., HEK293T).

-

Infect the target cancer cells with the viral particles.

-

Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

Knockdown efficiency is validated by qRT-PCR and Western blotting.

-

Experimental and Logical Workflows

Visualizing the workflow of experiments designed to study SELENBP1 function can aid in understanding the research process.

References

- 1. researchgate.net [researchgate.net]

- 2. Selenium-binding protein 1 inhibits malignant progression and induces apoptosis via distinct mechanisms in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SELENBP1 inhibits progression of colorectal cancer by suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decreased selenium-binding protein 1 mRNA expression is associated with poor prognosis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of SELENBP1 and its epigenetic regulation in carcinogenic progression [frontiersin.org]

- 7. The role of SELENBP1 and its epigenetic regulation in carcinogenic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selenium-binding protein 1 in head and neck cancer is low-expression and associates with the prognosis of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tumor microenvironment-related gene selenium-binding protein 1 (SELENBP1) is associated with immunotherapy efficacy and survival in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Selenium-binding protein 1 transcriptionally activates p21 expression via p53-independent mechanism and its frequent reduction associates with poor prognosis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selenium-binding protein 1 transcriptionally activates p21 expression via p53-independent mechanism and its frequent reduction associates with poor prognosis in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective Role of Selenium-Binding Protein 1 (SELENBP1) in Patients with Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Selenium-binding protein 1 (SELENBP1) is a marker of mature adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. bio-rad.com [bio-rad.com]

- 22. biomol.com [biomol.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. genscript.com [genscript.com]

- 26. origene.com [origene.com]

- 27. docs.abcam.com [docs.abcam.com]

- 28. SELENBP1 antibody Immunohistochemistry HPA005741 [sigmaaldrich.com]

- 29. Immunohistochemistry Procedure [sigmaaldrich.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 33. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 34. Selenium‐binding protein 1 inhibits malignant progression and induces apoptosis via distinct mechanisms in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 35. scbt.com [scbt.com]

- 36. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]

- 37. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. go.technologynetworks.com [go.technologynetworks.com]

SBP-1: A Potential Biomarker for Oxidative Stress - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The identification of reliable biomarkers to monitor oxidative stress is crucial for diagnostics, prognostics, and the development of novel therapeutic interventions. Selenium-Binding Protein 1 (SBP-1), a highly conserved protein, has emerged as a promising candidate biomarker for oxidative stress. This technical guide provides a comprehensive overview of the core evidence supporting the role of this compound in oxidative stress, detailing its molecular mechanisms, quantitative expression data, and standardized experimental protocols for its measurement.

Introduction to this compound and Oxidative Stress

Selenium-Binding Protein 1 (this compound), also known as methanethiol oxidase (MTO), is a ubiquitously expressed protein with a multifaceted role in cellular physiology.[1][2] While initially identified for its ability to bind selenium, recent research has unveiled its enzymatic function in metabolizing sulfur-containing compounds.[3] Oxidative stress arises from an excess of ROS, which can damage cellular components like lipids, proteins, and DNA.[4] Cells have evolved intricate defense mechanisms to counteract oxidative stress, with the Keap1-Nrf2 signaling pathway being a central regulator of antioxidant gene expression.[5][6] this compound is implicated in cellular stress responses, and its expression and activity are modulated under conditions of oxidative stress, positioning it as a potential indicator of this pathological state.[7][8]

Molecular Mechanisms of this compound in Oxidative Stress

Methanethiol Oxidase Activity

The primary enzymatic function of this compound is the copper-dependent oxidation of methanethiol, a byproduct of metabolism.[1][7] This reaction produces hydrogen peroxide (H₂O₂), hydrogen sulfide (H₂S), and formaldehyde.[2][9] Both H₂O₂ and H₂S are recognized as important signaling molecules that can modulate cellular responses to oxidative stress.[8][9] At low concentrations, they can activate protective pathways, while at high concentrations, they contribute to cellular damage.

Figure 1: Methanethiol Oxidase Activity of this compound.

Interaction with the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the antioxidant response.[5] Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[4] Upon exposure to oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[4] Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes. While a direct interaction between this compound and the Keap1-Nrf2 pathway is still under investigation, the production of H₂O₂ by this compound suggests a potential for crosstalk. H₂O₂ is a known activator of the Nrf2 pathway, indicating that this compound activity could indirectly lead to the upregulation of antioxidant defenses.

Figure 2: Potential Crosstalk between this compound and the Keap1-Nrf2 Pathway.

Quantitative Data on this compound in Oxidative Stress

The utility of a biomarker lies in its quantifiable change in response to a specific condition. Several studies have demonstrated alterations in this compound expression or related proteins under oxidative stress.

| Model System | Stress Inducer | Analyte | Fold Change | Reference |

| SH-SY5Y neuroblastoma cells | Hydrogen Peroxide (H₂O₂) | Polypyrimidine tract-binding protein 1 (PTBP1) | 2.12 (Upregulation) | [5] |

| Chlamydomonas reinhardtii | Hydrogen Peroxide (H₂O₂) | CrGAPN1 (this compound interacting protein) | Upregulated (Statistically significant) | [10] |

| Channa punctatus (liver) | Mancozeb | XBP1s mRNA | 2.4 - 5.1 (Upregulation) | [4] |

| Channa punctatus (liver) | Mancozeb | NOX4 mRNA | 3.3 (Upregulation) | [4] |

Table 1: Quantitative Changes in this compound and Related Molecules Under Oxidative Stress. Note: While direct quantitative data for mammalian this compound is emerging, the data presented for related and interacting proteins provide a strong rationale for its potential as a quantitative biomarker.

Experimental Protocols for this compound Measurement

Accurate and reproducible measurement is paramount for validating a biomarker. The following section details key experimental protocols for quantifying this compound.

Measurement of this compound Methanethiol Oxidase (MTO) Activity

This coupled enzymatic assay measures the production of H₂O₂ resulting from this compound's MTO activity.[1]

Materials:

-

Recombinant methionine gamma-lyase (MGL)

-

L-methionine

-

Fluorometric Hydrogen Peroxide Assay Kit

-

384-well plates

-

Microplate reader with fluorescence capabilities (e.g., CLARIOstar)

Procedure:

-

Prepare MTO reaction mixes in a 384-well plate containing the sample with potential MTO activity (e.g., recombinant this compound, cell lysates).

-

In adjacent wells, prepare MGL reaction mixes to generate methanethiol from L-methionine.

-

Incubate the plate to allow the MGL-produced methanethiol to diffuse and react with this compound in the MTO reaction wells.

-

Measure the H₂O₂ produced in the MTO reaction wells using a fluorometric hydrogen peroxide assay kit according to the manufacturer's instructions.

-

Read the fluorescence at an excitation of 540 nm and an emission of 590 nm.

-

The MTO activity is proportional to the measured fluorescence.

Figure 3: Workflow for this compound MTO Activity Assay.

Western Blotting for this compound Protein Levels

Western blotting allows for the semi-quantitative detection of this compound protein in cell or tissue lysates.[11][12][13]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for this compound

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Denature protein samples in Laemmli buffer and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SBP-1 antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Concentration

ELISA provides a quantitative measurement of this compound concentration in various biological samples.[6][14] A sandwich ELISA is a common format.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for this compound

-

Detection antibody specific for this compound (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., H₂SO₄)

-

Wash buffer

-

Sample diluent

-

This compound standard

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve using the this compound standard. Dilute samples as required.

-

Incubation with Sample/Standard: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate several times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing steps.

-

Substrate Development: Add the TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add the stop solution to each well.

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the this compound concentration in the samples by interpolating from the standard curve.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a valuable biomarker for oxidative stress. Its well-defined enzymatic activity, its link to the production of key signaling molecules involved in redox homeostasis, and its quantifiable changes in response to oxidative insults make it a compelling target for further investigation.

Future research should focus on:

-

Validation in Clinical Samples: Large-scale studies are needed to validate the correlation between this compound levels and the severity of diseases associated with oxidative stress in human patients.

-

Development of Standardized Assays: The development of commercially available, validated ELISA kits for this compound will facilitate its widespread use in clinical and research settings.

-

Elucidation of Upstream Regulation: A deeper understanding of the transcriptional and post-translational regulation of this compound in response to oxidative stress, including its definitive relationship with the Keap1-Nrf2 pathway, will provide further insights into its role as a biomarker.

References

- 1. Transcription factor Nrf2 regulates SHP and lipogenic gene expression in hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen Peroxide-induced Cell Death in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative proteomics study of the neuroprotective effects of B12 on hydrogen peroxide-induced apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Emerging functional cross-talk between the Keap1-Nrf2 system and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular cross-talk between the NRF2/KEAP1 signaling pathway, autophagy, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient peroxide-mediated oxidative refolding of a protein at physiological pH and implications for oxidative folding in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transcriptional Profile of Genes Involved in Oxidative Stress and Antioxidant Defense in a Dietary Murine Model of Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of SBP-1 Interaction with the SARS-CoV-2 Spike Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, initiates infection by binding to the human angiotensin-converting enzyme 2 (ACE2) receptor via its spike (S) glycoprotein. The receptor-binding domain (RBD) of the spike protein is a prime target for therapeutic intervention. One such strategy involves the development of peptide-based inhibitors that mimic the ACE2 receptor, thereby competitively blocking the virus from entering host cells. This technical guide provides an in-depth analysis of the interaction between a promising peptide inhibitor, Spike-Binding Peptide 1 (SBP-1), and the SARS-CoV-2 spike protein.

This compound is a 23-amino acid peptide derived from the α1 helix of the human ACE2 peptidase domain, specifically mimicking the binding interface with the spike protein's RBD.[1] Its design is predicated on the principle of steric hindrance, aiming to physically obstruct the spike-ACE2 interaction. This document will delve into the quantitative binding data, detailed experimental protocols used to characterize this interaction, and the underlying molecular mechanisms.

Quantitative Analysis of this compound and SARS-CoV-2 Spike Protein Interaction

The binding affinity of this compound to the SARS-CoV-2 spike protein has been a subject of investigation, with some conflicting reports in the literature. These discrepancies may arise from the use of different recombinant spike protein preparations (e.g., produced in insect vs. mammalian cells), the specific experimental techniques employed, and the monomeric versus oligomeric state of this compound in solution.

| Interacting Molecules | Method | Reported Affinity (Kd) | Reported Potency (IC50/EC50) | Reference |

| This compound and Spike RBD | Bio-layer Interferometry | 47 nM | - | [2] |

| This compound and Spike RBD | Microscale Thermophoresis | Weak to no binding | - | [2] |

| This compound and Full-Length Spike Trimer | switchSENSE | - | - | [3][4] |

| This compound fused to IgG1 Fc (SBP1-Ig) | Pseudovirus Neutralization Assay | - | 12-14 pM (D614G variant) | [5] |

| CSNP1 (this compound derivative) | Pseudovirus Neutralization Assay | - | 18 µM (Delta variant) | [1] |

| CSNP4 (this compound derivative) | Pseudovirus Neutralization Assay | - | 0.2 µM (Delta variant) | [1] |

| pep1c (short this compound derivative) | In vitro RBD-ACE2 Inhibition Assay | - | 3.3 ± 0.8 mM | [6] |

Core Interaction Mechanism

The fundamental mechanism of this compound is to act as a competitive inhibitor of the ACE2 receptor. By mimicking the ACE2 α1 helix, this compound binds to the RBD of the spike protein, physically blocking the binding site for ACE2.

Molecular dynamics simulations have been employed to understand the structural basis of this interaction at the atomic level. These simulations suggest that this compound, when bound to the spike RBD, maintains a stable conformation. However, biophysical studies have revealed that in solution, this compound is largely disordered and has a propensity to form oligomers, which may explain the observed lower binding affinities in some experimental setups.[7]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Assessment

ELISA is a widely used method to detect and quantify the binding between this compound and the spike protein.

Materials:

-

High-binding 96-well microtiter plates

-

Recombinant SARS-CoV-2 Spike Protein (RBD or full-length)

-

Synthetic this compound peptide

-

Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody against the spike protein or a tag (e.g., anti-His)

-

Enzyme-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Dilute the spike protein to 1-10 µg/mL in coating buffer and add 100 µL to each well. Incubate overnight at 4°C or for 2 hours at room temperature.[8]

-

Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer.[9]

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.[9][10]

-

Peptide Incubation: Discard the blocking buffer and wash the wells three times. Add serial dilutions of this compound in binding buffer to the wells and incubate for 1-2 hours at 37°C.

-

Primary Antibody Incubation: Wash the wells three times. Add the primary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.[8]

-

Secondary Antibody Incubation: Wash the wells three times. Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.[8]

-

Detection: Wash the wells five times with wash buffer. Add 100 µL of substrate solution and incubate in the dark for 15-30 minutes.[8]

-

Readout: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Recombinant spike protein (ligand)

-

This compound peptide (analyte)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization: Covalently immobilize the spike protein onto the sensor chip surface using amine coupling chemistry.[11]

-

Analyte Injection: Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.[11]

-

Association Phase: Monitor the increase in the SPR signal (response units, RU) as this compound binds to the immobilized spike protein.

-

Dissociation Phase: Flow running buffer over the surface and monitor the decrease in the SPR signal as this compound dissociates.

-

Regeneration: Inject the regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[12]

Pseudovirus Neutralization Assay

This assay assesses the ability of this compound to inhibit the entry of a non-replicating virus (pseudovirus) carrying the SARS-CoV-2 spike protein into host cells engineered to express the ACE2 receptor.

Materials:

-

Lentiviral or VSV-based pseudovirus expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP)

-

Host cell line expressing human ACE2 (e.g., HEK293T-ACE2 or Vero E6)

-

Cell culture medium and supplements

-

This compound peptide

-

96-well cell culture plates

-

Luciferase assay reagent (if applicable)

-

Plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed the ACE2-expressing host cells in a 96-well plate and incubate overnight.

-

Peptide-Virus Incubation: Serially dilute this compound and incubate with a fixed amount of pseudovirus for 1 hour at 37°C.[13][14]

-

Infection: Add the this compound/pseudovirus mixture to the cells and incubate for 48-72 hours.[13]

-

Readout: Measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).

-

Data Analysis: Calculate the percentage of neutralization for each this compound concentration relative to the virus-only control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.[14]

Signaling Pathways and Downstream Effects

Currently, the primary mechanism of action attributed to this compound is the direct competitive inhibition of the spike-ACE2 interaction. There is limited evidence to suggest that the binding of this compound to the spike protein directly modulates downstream intracellular signaling pathways. SARS-CoV-2 infection itself is known to dysregulate numerous host cell signaling cascades, including those involved in inflammation and the interferon response.[15][16] However, whether this compound can indirectly influence these pathways by preventing viral entry remains an area for further investigation. The focus of this compound research has been on its role as a viral entry blocker.

Conclusion and Future Directions

This compound represents a rationally designed peptide inhibitor of the SARS-CoV-2 spike protein. While initial reports of its binding affinity have varied, its ability to neutralize pseudovirus, particularly when engineered for improved stability and presentation (e.g., as an Fc fusion protein), demonstrates its potential as a therapeutic candidate. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other peptide-based inhibitors.

Future research should focus on several key areas:

-

Structural Elucidation: Obtaining a high-resolution crystal or cryo-EM structure of the this compound/spike protein complex would provide invaluable insights for optimizing peptide design.

-

Improving Biophysical Properties: Strategies to enhance the helical stability and reduce the oligomerization of this compound in solution are crucial for improving its binding affinity and therapeutic efficacy.

-

In Vivo Efficacy: Further studies in animal models are needed to evaluate the in vivo potency, pharmacokinetics, and safety of this compound-based therapeutics.

-

Broad-Spectrum Activity: Investigating the efficacy of this compound against a wider range of SARS-CoV-2 variants is essential to assess its potential as a pan-coronavirus inhibitor.

By addressing these research questions, the scientific community can continue to advance the development of this compound and other peptide-based antivirals as a critical component of our arsenal against COVID-19 and future coronavirus threats.

References

- 1. SARS-CoV-2 pan-variant inhibitory peptides deter S1-ACE2 interaction and neutralize delta and omicron pseudoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of binding interactions of SARS-CoV-2 spike protein and DNA-peptide nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Native Structure-Based Peptides as Potential Protein–Protein Interaction Inhibitors of SARS-CoV-2 Spike Protein and Human ACE2 Receptor [mdpi.com]

- 7. Biophysical properties of the isolated spike protein binding helix of human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. affbiotech.com [affbiotech.com]

- 9. ulab360.com [ulab360.com]

- 10. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Evaluation of a Pseudovirus Neutralization Assay for SARS-CoV-2 and Correlation with Live Virus-Based Micro Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. SARS-CoV-2 infection induces ZBP1-dependent PANoptosis in bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the SREBP pathway prevents SARS-CoV-2 replication and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Conservation of the SBP-1/SREBP Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a critical evolutionarily conserved signaling cascade that governs lipid homeostasis across a wide range of species, from yeast to humans. In mammals, this pathway is essential for the synthesis and uptake of cholesterol, fatty acids, and triglycerides.[1][2][3] The core components and regulatory logic of this pathway are remarkably well-preserved, making it a valuable system for studying metabolic regulation and a promising target for therapeutic intervention in diseases such as metabolic syndrome, fatty liver disease, and cancer. This technical guide provides a comprehensive overview of the evolutionary conservation of the SBP-1/SREBP pathway, detailing its core components, regulatory mechanisms, and the experimental methodologies used for its investigation.

Core Components and Their Evolutionary Conservation

The central components of the SREBP pathway include the SREBP transcription factors themselves, the SREBP Cleavage-Activating Protein (SCAP), and two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[1][3] The functional conservation of these proteins is evident from studies in various model organisms, including the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster.

This compound/SREBP: The Master Transcriptional Regulator

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors of the basic helix-loop-helix leucine zipper (bHLH-Zip) family.[1] A defining feature of SREBPs is a tyrosine residue within the basic region, which allows them to bind to Sterol Regulatory Elements (SREs) in the promoters of target genes.[1]

In mammals, there are three main SREBP isoforms encoded by two genes: SREBP-1a and SREBP-1c (from the SREBF1 gene) and SREBP-2 (from the SREBF2 gene).[2] SREBP-1c primarily regulates fatty acid synthesis, while SREBP-2 is the main regulator of cholesterol metabolism.[3][4] C. elegans possesses a single SREBP homolog, this compound, which is functionally analogous to mammalian SREBP-1c and is crucial for fat storage and fatty acid metabolism.[5][6] Drosophila also has a single SREBP homolog (dSREBP or HLH106) that primarily regulates fatty acid synthesis.[7][8][9]

| Protein | Human Ortholog | C. elegans Ortholog | Drosophila Ortholog | Key Conserved Features |

| SREBP | SREBP-1c (SREBF1) | This compound | dSREBP (HLH106) | bHLH-Zip domain, two transmembrane helices, tyrosine in the basic region for SRE binding. |

| SCAP | SCAP | SCAP homolog | dSCAP | Sterol-Sensing Domain (SSD), WD40 repeats for SREBP binding. |

| S1P | MBTPS1 | S1P homolog | dS1P | Serine protease catalytic domain. |

| S2P | MBTPS2 | S2P homolog | dS2P | Zinc metalloprotease catalytic domain. |

SCAP: The Sterol Sensor and Escort Protein

SREBP Cleavage-Activating Protein (SCAP) is a polytopic membrane protein that acts as both a sterol sensor and an escort for SREBP.[1][3] A key feature of SCAP is the Sterol-Sensing Domain (SSD), a conserved motif also found in other proteins involved in cholesterol homeostasis.[1] In the presence of high sterol levels, SCAP binds to cholesterol and undergoes a conformational change that promotes its interaction with the Insulin-induced gene (INSIG) proteins, retaining the SREBP-SCAP complex in the endoplasmic reticulum (ER).[1] When sterol levels are low, SCAP escorts SREBP from the ER to the Golgi apparatus for processing.[3] Homologs of SCAP have been identified in Drosophila (dSCAP) and C. elegans, where they perform a similar escort function, although the regulation by sterols can differ.[8]

S1P and S2P: The Proteolytic Machinery

Site-1 Protease (S1P) and Site-2 Protease (S2P) are the enzymes responsible for the sequential cleavage of SREBP in the Golgi apparatus.[3] S1P is a serine protease that initiates the cleavage, while S2P is a zinc metalloprotease that performs the second cleavage within the transmembrane domain, releasing the mature, transcriptionally active N-terminal domain of SREBP.[3] This proteolytic cascade is highly conserved, with functional homologs of S1P and S2P found in Drosophila and other metazoans.[8]

Regulatory Mechanisms: A Conserved Logic with Species-Specific Adaptations

The central regulatory mechanism of the SREBP pathway involves the controlled proteolytic release of the SREBP transcription factor from the ER membrane in response to cellular lipid status. This process is tightly regulated by sterols and other metabolic signals.

The SREBP Activation Pathway

Caption: The SREBP activation pathway is regulated by cellular sterol levels.

While the core machinery is conserved, the specific signals that regulate SREBP processing have adapted to the unique metabolic needs of different organisms. In mammals, cholesterol is a primary regulator.[1] In contrast, Drosophila, a cholesterol auxotroph, regulates its SREBP in response to palmitic acid, a saturated fatty acid.[8] This suggests that the ancestral role of the SREBP pathway was likely to maintain membrane integrity rather than cholesterol homeostasis.[8]

SREBP Target Genes: Conserved and Divergent Roles

The transcriptional targets of SREBP reflect the metabolic priorities of the organism. In mammals, SREBP-1c activates genes involved in fatty acid synthesis such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), while SREBP-2 upregulates genes in the cholesterol biosynthetic pathway, including HMG-CoA Reductase (HMGCR).

In C. elegans, this compound regulates the expression of genes involved in fatty acid desaturation and elongation, such as fat-5, fat-6, and fat-7.[5] Similarly, in Drosophila, dSREBP controls the expression of fatty acid synthesis genes.[8]

| Organism | Key SREBP/SBP-1 Target Genes | Primary Metabolic Pathway Regulated |

| Human | FASN, ACC, SCD (SREBP-1c) HMGCR, LDLR (SREBP-2) | Fatty Acid & Cholesterol Synthesis |

| C. elegans | fat-5, fat-6, fat-7, elo-2 | Fatty Acid Desaturation & Elongation |

| Drosophila | FAS, ACC | Fatty Acid Synthesis |

Experimental Protocols for Studying the this compound/SREBP Pathway

A variety of experimental techniques are employed to investigate the different aspects of the this compound/SREBP pathway.

Analysis of this compound/SREBP Activation: Nuclear Translocation

Objective: To determine the amount of active, nuclear this compound/SREBP.

Methodology: Protein Extraction and Western Blotting [11][12][13]

-

Cell/Tissue Lysis:

-

For cultured cells, wash with ice-cold PBS and lyse in a hypotonic buffer to swell the cells.

-

For tissues, homogenize in a suitable lysis buffer.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Disrupt the cell membrane using a detergent (e.g., NP-40) and centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse it using a high-salt nuclear extraction buffer to release nuclear proteins.

-

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein from each fraction on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for the N-terminal of this compound/SREBP.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Caption: Workflow for analyzing this compound/SREBP nuclear translocation by Western blot.

Analysis of this compound/SREBP Transcriptional Activity

Objective: To measure the ability of this compound/SREBP to activate the transcription of its target genes.

Methodology: Luciferase Reporter Assay [14][15][16][17][18]

-

Construct Preparation: Clone a promoter region of a known SREBP target gene containing SREs upstream of a luciferase reporter gene (e.g., Firefly luciferase). A control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is used for normalization.

-

Cell Transfection: Co-transfect the reporter construct and the control plasmid into cultured cells.

-

Cell Treatment: Treat the transfected cells with compounds or conditions expected to modulate SREBP activity (e.g., sterols, LXR agonists).

-

Cell Lysis: After treatment, lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

Add the Firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Add a quencher and the Renilla luciferase substrate and measure the luminescence again.

-

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Caption: Workflow for measuring SREBP transcriptional activity using a luciferase reporter assay.

Identification of this compound/SREBP Target Genes

Objective: To identify the genomic binding sites of this compound/SREBP on a genome-wide scale.

Methodology: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) [19][20][21][22][23][24]

-

Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells/tissues and sonicate or enzymatically digest the chromatin to generate fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for this compound/SREBP. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of enrichment, which represent this compound/SREBP binding sites.

Caption: Workflow for identifying this compound/SREBP target genes using ChIP-seq.

Functional Analysis of this compound in C. elegans

Objective: To study the in vivo function of this compound by reducing its expression.

-

RNAi Clone Preparation: Transform E. coli (HT115 strain) with a plasmid expressing double-stranded RNA (dsRNA) corresponding to the this compound gene.

-

Bacterial Culture: Grow the transformed bacteria and induce dsRNA expression with IPTG.

-

Seeding NGM Plates: Seed Nematode Growth Medium (NGM) plates with the induced bacteria.

-

Worm Synchronization: Synchronize a population of C. elegans to the L1 larval stage.

-

Feeding: Place the synchronized L1 larvae onto the RNAi plates.

-

Phenotypic Analysis: Observe the worms at different developmental stages for phenotypes such as changes in fat storage (using Oil Red O or Nile Red staining), body size, and expression of target genes (using qRT-PCR or GFP reporters).

Caption: Workflow for functional analysis of this compound in C. elegans using RNAi.

Conclusion

The this compound/SREBP pathway represents a remarkable example of evolutionary conservation in metabolic regulation. Its core components and the fundamental logic of its operation are maintained from invertebrates to humans, highlighting its ancient and essential role in maintaining lipid homeostasis. The species-specific adaptations in its regulation provide valuable insights into how this pathway has evolved to meet the diverse metabolic demands of different organisms. The experimental methodologies outlined in this guide provide a robust toolkit for researchers to further dissect the intricacies of this pathway, paving the way for the development of novel therapeutic strategies for a range of metabolic diseases.

References

- 1. Evolutionary conservation and adaptation in the mechanism that regulates SREBP action: what a long, strange tRIP it's been - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fat accumulation in Caenorhabditis elegans is mediated by SREBP homolog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fat accumulation in Caenorhabditis elegans is mediated by SREBP homolog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternative Processing of Sterol Regulatory Element Binding Protein During Larval Development in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The SREBP pathway in Drosophila: regulation by palmitate, not sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SREBP Sterol regulatory element binding protein [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Scap Structures Highlight Key Role for Rotation of Intertwined Luminal Loops in Cholesterol Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]

- 13. Integrated Transcriptomic and Proteomic Analysis Associated with Knockdown and Overexpression Studies Revealed ECHDC1 as a Regulator of Intramuscular Fat Deposition in Cattle [mdpi.com]

- 14. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. activemotif.jp [activemotif.jp]

- 16. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. Genome-wide analysis of SREBP-1 binding in mouse liver chromatin reveals a preference for promoter proximal binding to a new motif - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. pnas.org [pnas.org]

- 23. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. encodeproject.org [encodeproject.org]

- 25. researchgate.net [researchgate.net]

- 26. Using RNA-mediated Interference Feeding Strategy to Screen for Genes Involved in Body Size Regulation in the Nematode C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of Selenium-Binding Protein 1 (SBP-1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction